8-Nitro-1H-3-benzazepin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Nitro-1H-3-benzazepin-2-amine is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and potential therapeutic applications. The nitro group at the 8th position and the amine group at the 2nd position of the benzazepine ring contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-1H-3-benzazepin-2-amine typically involves the nitration of a benzazepine precursor followed by amination. One common method includes the nitration of 1H-3-benzazepin-2-amine using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is followed by purification steps to isolate the desired nitro compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 8-Nitro-1H-3-benzazepin-2-amine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Reduction: 8-Amino-1H-3-benzazepin-2-amine.
Substitution: Various substituted benzazepine derivatives depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Nitro-1H-3-benzazepin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The amine group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
1H-3-Benzazepin-2-amine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
8-Nitro-1H-2-benzazepin-3-one:
Uniqueness: 8-Nitro-1H-3-benzazepin-2-amine is unique due to the presence of both the nitro and amine groups, which confer distinct chemical reactivity and potential for diverse biological activities. Its ability to undergo various chemical transformations makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
93516-80-4 |
---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
8-nitro-1H-3-benzazepin-2-amine |
InChI |
InChI=1S/C10H9N3O2/c11-10-6-8-5-9(13(14)15)2-1-7(8)3-4-12-10/h1-5H,6H2,(H2,11,12) |
InChI Key |
VLDISRKUXLDOMW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])C=CN=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.